molecular formula C14H13NO3S2 B2631565 [2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 923746-03-6

[2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2631565
CAS No.: 923746-03-6
M. Wt: 307.38
InChI Key: DJNPXPUMISUQCY-UHFFFAOYSA-N
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Description

[2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic compound featuring a thiophene ring and a pyridine ring, both of which are functionalized with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling and subsequent functionalization.

  • Thiophene Intermediate Synthesis

      Starting Material: 5-Methylthiophene

      Reaction: Bromination using N-bromosuccinimide (NBS) to form 5-bromo-2-methylthiophene.

      Conditions: Conducted in an inert atmosphere, typically under nitrogen, at room temperature.

  • Pyridine Intermediate Synthesis

      Starting Material: 2-Methylsulfanylpyridine-3-carboxylic acid

      Reaction: Esterification using an alcohol (e.g., ethanol) and a dehydrating agent (e.g., sulfuric acid).

      Conditions: Reflux conditions to drive the esterification to completion.

  • Coupling Reaction

      Reaction: Suzuki coupling between 5-bromo-2-methylthiophene and the esterified pyridine derivative.

      Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄).

      Conditions: Conducted in a polar solvent like DMF (dimethylformamide) under inert atmosphere at elevated temperatures.

  • Final Functionalization

      Reaction: Introduction of the oxoethyl group via acylation.

      Reagents: Acyl chloride and a base (e.g., triethylamine).

      Conditions: Room temperature under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically conducted in acidic or basic aqueous solutions.

      Products: Oxidation of the methylthio group to a sulfoxide or sulfone.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous solvents like ether or THF (tetrahydrofuran).

      Products: Reduction of the oxo group to a hydroxyl group.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically conducted in polar aprotic solvents like DMSO (dimethyl sulfoxide).

      Products: Substitution of the ester group with nucleophiles to form amides or thioesters.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Nucleophiles: Amines, thiols

    Solvents: DMF, DMSO, ether, THF

    Catalysts: Palladium complexes for coupling reactions

Scientific Research Applications

Chemistry

In chemistry, [2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene and pyridine rings suggests it may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers are exploring its interactions with biological targets to develop new drugs.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as organic semiconductors or photovoltaic materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.

Mechanism of Action

The mechanism by which [2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyridine rings can engage in π-π interactions or hydrogen bonding with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • [2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
  • 2-Methylthiophene
  • 2-Acetylpyridine
  • Thiophene-2-carboxylic acid

Uniqueness

Compared to similar compounds, this compound is unique due to the combination of its functional groups. The presence of both a thiophene and a pyridine ring, along with the oxoethyl and methylsulfanyl substituents, provides a distinct set of chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions or reactivity profiles.

Properties

IUPAC Name

[2-(5-methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-9-5-6-12(20-9)11(16)8-18-14(17)10-4-3-7-15-13(10)19-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNPXPUMISUQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)COC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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